

# Application Note: BI-1347 Protocol for LanthaScreen™ TR-FRET Kinase Assay

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## Compound of Interest

Compound Name: BI-1347

Cat. No.: B606071

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**BI-1347** is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2][3] It demonstrates significant anti-tumor activity and is a valuable tool for investigating the biological roles of CDK8/19 in transcriptional regulation and cancer biology.[2][3][4] The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is a robust and sensitive platform for quantifying kinase activity and inhibitor potency.[5][6][7][8] This document provides a detailed protocol for utilizing **BI-1347** in a LanthaScreen™ TR-FRET kinase assay to determine its inhibitory activity against CDK8.

## BI-1347 Properties

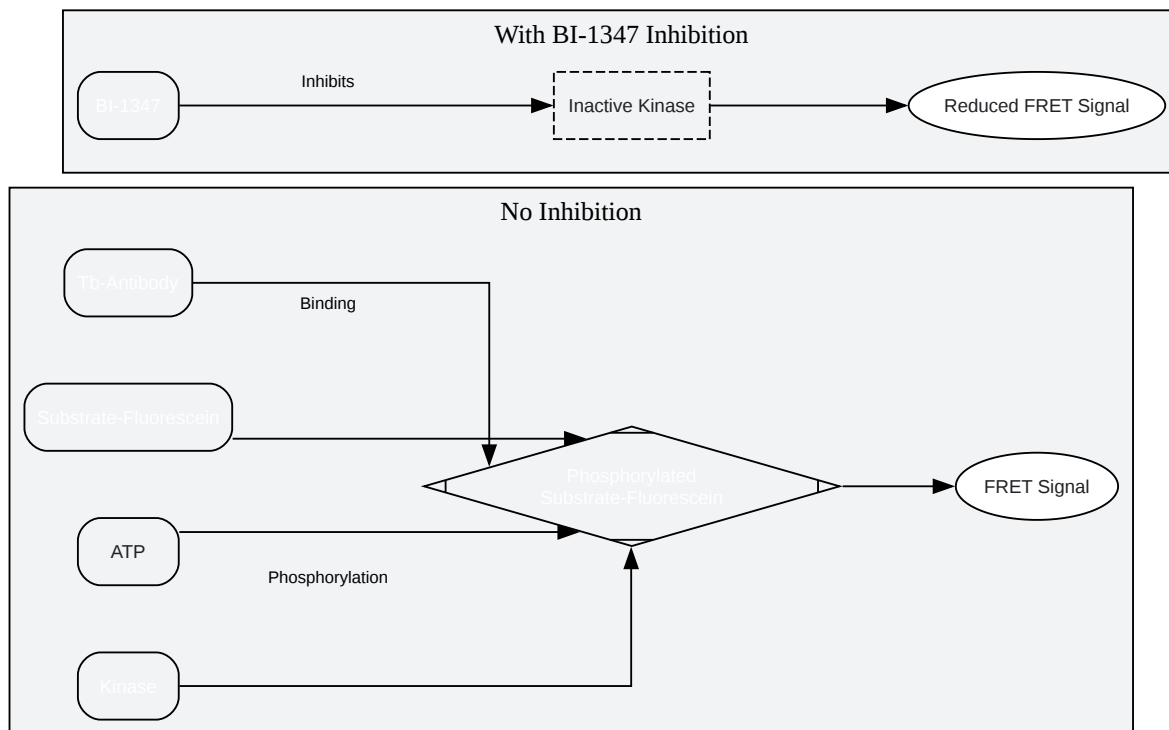
**BI-1347** is an orally active small molecule inhibitor with nanomolar potency against CDK8.[4][9] It is highly selective for CDK8 and CDK19 over a broad panel of other kinases.[1][10]

## Quantitative Data Summary

Parameter	Value	Target Kinase(s)	Notes
IC50	1.0 nM[2][3]	CDK8	
IC50	1.1 nM[4][9]	CDK8	
IC50	1.4 nM[1]	CDK8	
IC50	1.7 nM[10]	CDK19	
Selectivity	>300-fold	Against a panel of 326 kinases[1]	BI-1347 shows exquisite selectivity for CDK8/19.

## LanthaScreen™ TR-FRET Kinase Assay Principle

The LanthaScreen™ kinase assay is a TR-FRET based method that measures the phosphorylation of a substrate by a kinase.[6][8] The assay involves a kinase, a fluorescein-labeled substrate, and ATP. After the kinase reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.[5][6] When the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in FRET to the fluorescein acceptor, leading to a detectable signal at 520 nm.[5][7] In the presence of an inhibitor like **BI-1347**, kinase activity is reduced, leading to less substrate phosphorylation and a decrease in the TR-FRET signal.



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**Figure 1:** Principle of the LanthaScreen™ TR-FRET Kinase Assay.

## Experimental Protocol

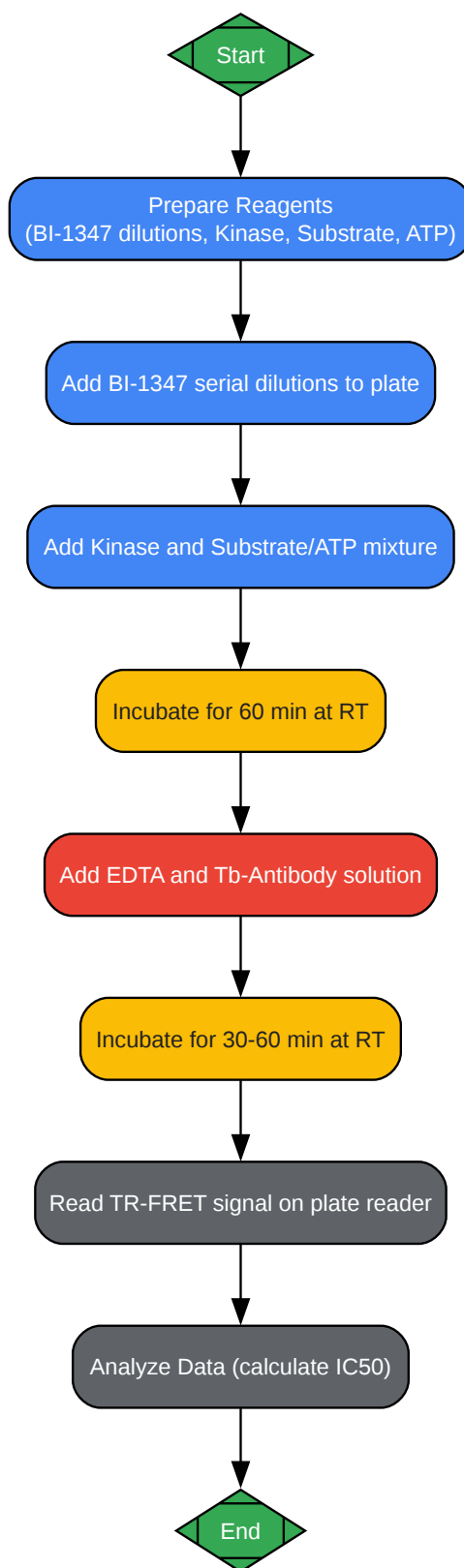
This protocol is adapted from general LanthaScreen™ kinase assay procedures and should be optimized for specific laboratory conditions and instrumentation.<sup>[11][12][13]</sup>

### Materials and Reagents

- **BI-1347** (prepare a stock solution in DMSO)
- CDK8 Kinase

- Fluorescein-labeled substrate (e.g., a suitable peptide or protein substrate for CDK8)
- ATP
- LanthaScreen™ Tb-labeled phospho-specific antibody
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- TR-FRET Dilution Buffer
- EDTA (to stop the kinase reaction)
- Low-volume 384-well plates (white or black)
- TR-FRET compatible plate reader

#### Experimental Workflow



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**Figure 2:** Experimental workflow for the **BI-1347** LanthaScreen™ assay.

## Procedure

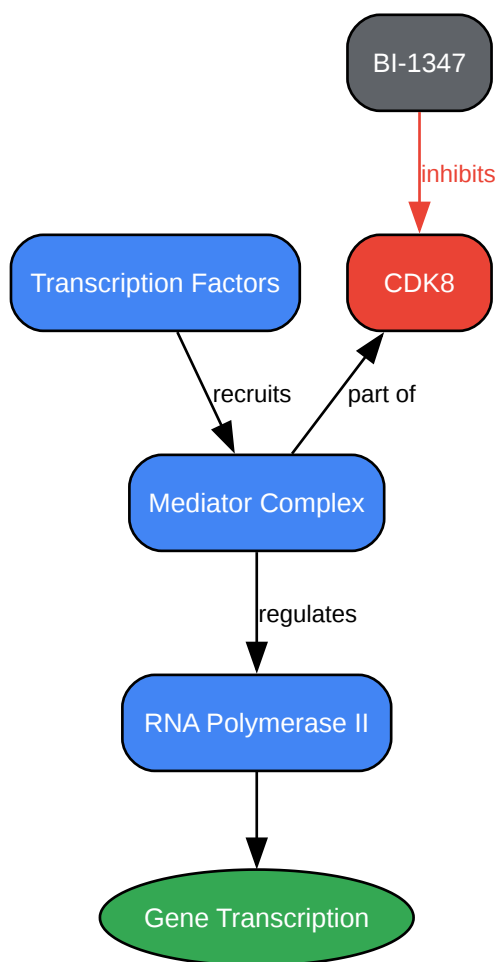
- **BI-1347** Preparation: Prepare a serial dilution of **BI-1347** in 1X Kinase Buffer A. The final concentration in the assay should typically range from low nanomolar to micromolar to determine the IC<sub>50</sub> value. A 4X stock of these dilutions is recommended.[\[14\]](#)
- Kinase Reaction Setup:
  - Add 2.5 µL of the 4X **BI-1347** serial dilutions to the wells of a 384-well plate.
  - Prepare a 2X kinase/substrate/ATP mixture in 1X Kinase Buffer A. The optimal concentrations of kinase and ATP should be determined experimentally, often near the K<sub>m</sub> of ATP for the kinase.
  - Add 5 µL of the 2X kinase/substrate/ATP mixture to the wells containing **BI-1347**.
  - The total volume of the kinase reaction will be 10 µL.
- Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
- Detection:
  - Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA is typically 10 mM to stop the reaction.
  - Add 10 µL of the 2X detection solution to each well.
  - The final volume in each well will be 20 µL.
- Detection Incubation: Cover the plate and incubate for 30 to 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure the emission at 520 nm (acceptor) and 490 nm (donor).[\[5\]](#)

## Data Analysis

- Calculate the Emission Ratio: For each well, calculate the TR-FRET emission ratio by dividing the acceptor signal (520 nm) by the donor signal (490 nm).
- Data Normalization: Normalize the data using controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor or no kinase).
- IC50 Determination: Plot the normalized emission ratio against the logarithm of the **BI-1347** concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

### CDK8 Signaling Pathway Context

CDK8 is a component of the Mediator complex, which links gene-specific transcriptional regulators to the RNA polymerase II (Pol II) machinery.[2][3] By inhibiting CDK8, **BI-1347** can modulate gene expression, which underlies its anti-tumor effects.



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**Figure 3:** Simplified schematic of CDK8's role in transcription.

## Conclusion

This application note provides a comprehensive protocol for using the potent and selective CDK8/19 inhibitor, **BI-1347**, in a LanthaScreen™ TR-FRET kinase assay. This methodology enables the accurate determination of **BI-1347**'s inhibitory potency and can be adapted for high-throughput screening of other potential kinase inhibitors.

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